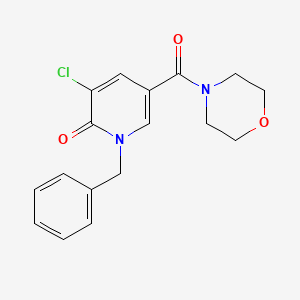

1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone

Description

1-Benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a benzyl group at the 1-position, a chlorine atom at the 3-position, and a morpholinocarbonyl moiety at the 5-position of the pyridinone core. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-benzyl-3-chloro-5-(morpholine-4-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-15-10-14(16(21)19-6-8-23-9-7-19)12-20(17(15)22)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLKTJHKHXZHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 3-position using reagents like thionyl chloride or phosphorus pentachloride.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Morpholinocarbonylation: The morpholinocarbonyl group is added through a reaction with morpholine and a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Key Observations :

- Morpholinocarbonyl vs. Benzimidazolyl: The target compound’s morpholinocarbonyl group (electron-rich, polar) contrasts with the benzimidazolyl group in , which introduces steric bulk and aromaticity, likely reducing solubility but increasing binding affinity to planar receptors.

- Chloro Substitution: The 3-Cl position is conserved in multiple analogues (e.g., ), suggesting its role in stabilizing the pyridinone ring via electron withdrawal.

- Benzyl Variations : Substituted benzyl groups (e.g., 3-chlorobenzyl in , 2-chloro-6-fluorobenzyl in ) modulate lipophilicity and metabolic stability.

Biological Activity

1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone (CAS No. 339024-47-4) is a pyridinone derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.78 g/mol. The compound's structure includes a pyridinone core, a benzyl group, a chlorine atom, and a morpholinocarbonyl substituent, which together influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.78 g/mol |

| CAS Number | 339024-47-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridinone Core : Cyclization reactions starting from suitable pyridine derivatives.

- Chlorination : Introduction of chlorine at the 3-position using reagents such as thionyl chloride.

- Benzylation : Nucleophilic substitution with benzyl halides.

- Morpholinocarbonylation : Reaction with morpholine and carbonylating agents like phosgene.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the morpholinocarbonyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. This could be due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridinone derivatives, including this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry noted that similar pyridinones exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for this compound as an antimicrobial agent .

- Anticancer Activity : Research highlighted in Cancer Letters demonstrated that certain substituted pyridinones could induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Enzyme Inhibition : A study focused on enzyme inhibition mechanisms indicated that compounds similar to this compound could serve as effective inhibitors for specific enzymes involved in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.